REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[C:11]2[N:12]=[CH:13][S:14][C:10]=2[CH2:9][CH2:8][CH2:7]1)=O)C>O1CCCC1>[OH:3][CH2:4][CH:6]1[C:11]2[N:12]=[CH:13][S:14][C:10]=2[CH2:9][CH2:8][CH2:7]1
|
Name
|
AlLiH4
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCCC2=C1N=CS2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
is then stirred for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature
|
Type
|
CUSTOM
|
Details
|
excess AlLiH4 is destroyed by addition of isopropanol at -20° C.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
product (IV) crystallizes
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
OCC1CCCC2=C1N=CS2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |